molecular formula C4H6ClNO B041325 (S)-4-Chloro-3-hydroxybutyronitrile CAS No. 127913-44-4

(S)-4-Chloro-3-hydroxybutyronitrile

Cat. No. B041325
M. Wt: 119.55 g/mol
InChI Key: LHBPNZDUNCZWFL-BYPYZUCNSA-N
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Description

(S)-4-Chloro-3-hydroxybutyronitrile is a significant chiral molecule used as a building block in the synthesis of various pharmacologically important compounds. Its synthesis and properties have been explored in various studies to understand and utilize its chemical behavior efficiently.

Synthesis Analysis

The synthesis of (S)-4-Chloro-3-hydroxybutyronitrile can be achieved through microbial resolution, where the resting cells of specific microorganisms such as Pseudomonas sp. preferentially convert its R-isomer to the corresponding 1,2-diol, leaving the S-isomer in high enantiomeric excess. Additionally, the compound has been synthesized from (S)-(-)-epichlorohydrin via novel protocols involving ring-opening, protection, and deprotection steps to achieve a total yield of 57% (Suzuki, Idogaki, & Kasai, 1996; Jiang Cheng-jun, 2009).

Molecular Structure Analysis

Studies involving X-ray and spectroscopic analysis have been conducted to elucidate the molecular structure of related compounds. These analyses reveal insights into the compound's crystal structure and intermolecular interactions, such as hydrogen bonding and aromatic π⋯π stacking interactions, which are crucial for understanding its chemical reactivity and properties (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

(S)-4-Chloro-3-hydroxybutyronitrile undergoes various chemical reactions, including enzymatic transformations and microbial resolutions, to produce chiral intermediates for pharmaceutical applications. For instance, its conversion to (S)-4-chloro-3-hydroxybutyric acid by specific Rhodococcus strains showcases its versatility in synthetic chemistry (H. Park, K. Uhm, & Hyung-Kwoun Kim, 2008).

Scientific Research Applications

  • Intermediate Synthesis : It serves as a promising intermediate in the synthesis of various compounds. For instance, Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate can be synthesized from (S)-(-)-epichlorohydrin with a significant yield, providing a route for the synthesis of cyclopropanedioic acid (Jiang Cheng-jun, 2009). Moreover, it's used in the successful synthesis of chiral (S)-3-hydroxytetrahydrofuran with high yield and purity, indicating its role in producing optically pure compounds (Ding Xiu-li, 2008).

  • Pharmaceutical Application : It has potential as a biocatalyst for producing ethyl (S)-4-chloro-3-hydroxybutyrate, an intermediate in synthesizing Atorvastatin, a cholesterol-lowering drug (H. Park et al., 2008).

  • Biocatalysis and Biosynthesis : It's involved in biocatalysis and biosynthesis processes. For instance, microorganisms can biocatalyze its conversion to (S)-CHBE, a key intermediate in cholesterol-lowering statin drugs, through gene cloning of carbonyl reductases (Z. Bao-quan, 2013). Additionally, a one-step biocatalytic process has been developed for its preparation from prochiral 1,3-DCP, resulting in a high yield and enantiomeric excess in a short duration (N.W. Wan et al., 2015).

  • Palladium(II)-Promoted Cyclization : The compound is used in Palladium(II)-promoted cyclization of 4-hydroxybutyronitrile to 2-iminotetrahydrofuran, leading to complexes with distinct stereochemistry, indicating its role in complex chemical reactions (R. Bertani et al., 1996).

  • Enzymatic and Microbial Processes : Various enzymatic and microbial processes involve (S)-4-Chloro-3-hydroxybutyronitrile. For instance, microbial resolution using Pseudomonas sp. OS-K-29 effectively produces (S)-4-chloro-3-hydroxybutyronitrile from its R-enantiomer (Toshio Suzuki et al., 1996). Additionally, Rhodococcus erythropolis N′4 nitrile hydratase can convert it into an amide, which can be used to synthesize Atorvastatin (Y. Choi et al., 2008).

properties

IUPAC Name

(3S)-4-chloro-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBPNZDUNCZWFL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427251
Record name (S)-4-Chloro-3-hydroxybutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Chloro-3-hydroxybutyronitrile

CAS RN

127913-44-4
Record name (S)-4-Chloro-3-hydroxybutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-4-Chloro-3-hydroxybutyronitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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